![molecular formula C13H15NO3 B1603565 (4-Oxo-piperidin-1-yl)-phenyl-acetic acid CAS No. 886363-69-5](/img/structure/B1603565.png)
(4-Oxo-piperidin-1-yl)-phenyl-acetic acid
Overview
Description
(4-Oxo-piperidin-1-yl)-phenyl-acetic acid, also known as KAA-2, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of NMDA receptor antagonists and has been shown to have neuroprotective properties.
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial activity . This suggests that (4-Oxo-piperidin-1-yl)-phenyl-acetic acid might interact with biochemical pathways related to microbial growth and survival.
Result of Action
Based on the antimicrobial activity of structurally similar compounds , it can be hypothesized that this compound might have a similar effect.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Oxo-piperidin-1-yl)-phenyl-acetic acid in lab experiments is its ability to selectively block the NMDA receptor, which can help to isolate the effects of glutamate-mediated excitotoxicity. However, one limitation is that it may not be as effective in vivo as it is in vitro, due to issues with bioavailability and metabolism.
Future Directions
There are several potential future directions for the study of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid. One area of interest is in developing more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and efficacy in vivo. Another area of interest is in exploring its potential therapeutic effects in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid and its effects on neuronal function and survival.
Scientific Research Applications
(4-Oxo-piperidin-1-yl)-phenyl-acetic acid has been studied for its potential therapeutic effects in a variety of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. It has been shown to have neuroprotective properties by blocking the NMDA receptor, which is involved in excitotoxicity and neuronal damage.
properties
IUPAC Name |
2-(4-oxopiperidin-1-yl)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBIWGPSVRMWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615863 | |
Record name | (4-Oxopiperidin-1-yl)(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-piperidin-1-yl)-phenyl-acetic acid | |
CAS RN |
886363-69-5 | |
Record name | (4-Oxopiperidin-1-yl)(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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